5-Fluoro-3-phenyl-1H-indole-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-3-phenyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c16-10-6-7-12-11(8-10)13(14(17-12)15(18)19)9-4-2-1-3-5-9/h1-8,17H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEFKXLBWJYLMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Investigation of Biological Activities and Pharmacological Potential of 5 Fluoro 3 Phenyl 1h Indole 2 Carboxylic Acid Derivatives
Antiviral Research Endeavors
The indole (B1671886) nucleus is a versatile template for designing antiviral agents. Research has demonstrated that derivatives of 5-fluoro-3-phenyl-1H-indole-2-carboxylic acid are potent inhibitors of various viral enzymes, most notably HIV-1 integrase.
HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)
Human Immunodeficiency Virus type 1 (HIV-1) integrase is a crucial enzyme for viral replication, as it catalyzes the insertion of the viral DNA into the host cell's genome. This process involves two main steps: 3'-processing and strand transfer. Inhibiting the strand transfer step is a clinically validated strategy for antiretroviral therapy. Indole-2-carboxylic acid derivatives have emerged as a promising scaffold for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs). The development of such inhibitors is critical due to the emergence of drug-resistance mutations that can impair the efficacy of existing INSTIs.
The inhibitory mechanism of indole-2-carboxylic acid derivatives against HIV-1 integrase is centered on their ability to interact with the enzyme's active site. A key feature of this interaction is the chelation of two divalent magnesium ions (Mg2+) that are essential for the catalytic activity of the integrase. The indole core and the C2 carboxyl group of the indole-2-carboxylic acid scaffold form a chelating triad (B1167595) with these two Mg2+ ions.
Beyond metal chelation, hydrophobic interactions play a crucial role in the binding and stabilization of these inhibitors within the active site. For instance, the indole nucleus itself can form hydrophobic interactions with viral DNA components, such as deoxyadenosine (B7792050) residues (dA21). Furthermore, specific substitutions on the indole ring can extend into hydrophobic pockets near the active site, enhancing the binding affinity. Analysis of compound 20a , a derivative, showed that its C3 long branch extends into a hydrophobic cavity, interacting with amino acid residues like Tyr143 and Asn117. In other derivatives, such as compound 17a , a halogenated benzene (B151609) ring at the C6 position was found to bind effectively with viral DNA through π–π stacking interactions.
The biological activity of indole-2-carboxylic acid derivatives as INSTIs is highly dependent on the nature and position of substituents on the indole core. Structure-activity relationship (SAR) studies have demonstrated that modifications at the C2, C3, and C6 positions can significantly influence inhibitory potency.
The introduction of a long branch at the C3 position of the indole core has been shown to improve interaction with a hydrophobic cavity near the integrase active site. This modification led to the development of compound 20a , which exhibited a markedly increased integrase inhibitory effect, with an IC₅₀ value of 0.13 μM.
Similarly, substitutions at the C6 position have proven effective. The addition of a C6-halogenated benzene ring to the indole core increased inhibitory activity against HIV-1 integrase. This is exemplified by compound 17a , which was found to inhibit the strand transfer of integrase with an IC₅₀ value of 3.11 μM. The binding mode analysis suggested that this halogenated ring effectively binds with the viral DNA.
| Compound | Key Substitution | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| 20a | Long branch at C3 position | 0.13 μM | |
| 17a | Halogenated benzene ring at C6 | 3.11 μM |
Broader Spectrum Antiviral Potentials
While much of the focus has been on HIV, derivatives of the fluorinated indole scaffold have shown activity against a range of other viruses. This suggests that the core structure can be adapted to target different viral components.
For example, novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazone derivatives have been synthesized and tested against several viruses. Specific derivatives demonstrated activity against Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Vaccinia virus (VV). Another derivative showed selective activity against Coxsackie B4 virus.
More recently, in the context of the COVID-19 pandemic, an indole-3-carboxylic acid derivative was investigated for its activity against SARS-CoV-2. The compound, dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, completely inhibited the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM in vitro. This compound demonstrated a high selectivity index of 78.6, indicating its potential for further development.
| Compound Class/Derivative | Target Virus(es) | Observed Activity | Reference |
|---|---|---|---|
| 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones | HSV-1, HSV-2, Vaccinia Virus (VV) | Inhibitory activity demonstrated. | |
| 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones | Coxsackie B4 Virus | Selective inhibitory activity. | |
| 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole | SARS-CoV-2 | Complete inhibition at 52.0 μM. |
Antimicrobial and Anti-Parasitic Studies
The indole scaffold is also a key component in the development of new antibacterial agents, driven by the urgent need for novel treatments against multidrug-resistant microorganisms.
Antibacterial Activity Against Specific Strains (e.g., S. aureus, MRSA)
Indole-based derivatives have shown significant potential as antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of serious skin and soft tissue infections. The structural and mechanistic diversity of indole derivatives allows for broad-spectrum activity against various clinically important pathogens.
Studies on novel fluorinated benzothiophene-indole hybrids revealed that their antibacterial activity is highly dependent on the substitution pattern. For instance, 5-hydroxy indole-substituted compounds showed the best antibacterial activities against both MRSA and methicillin-sensitive S. aureus (MSSA) strains in certain classes of these hybrids. Conversely, a 5-cyano indole substitution, which was favorable in one compound class, resulted in lower activity in others.
In another study involving bisindole derivatives, substitutions on the indole ring were critical for activity against MRSA. A 5-chloro indole compound showed improved activities towards MRSA strains. A 5-cyano substitution also led to favorable activities against MRSA strains. However, substitutions such as 6-bromo and 5-benzyloxy led to a loss of activity. These findings highlight the sensitive structure-activity relationships governing the antibacterial effects of these compounds.
| Compound Class | Substitution | Effect on MRSA/MSSA Activity | Reference |
|---|---|---|---|
| Fluorinated benzothiophene-indole hybrids | 5-hydroxy indole | Favorable activity. | |
| Fluorinated benzothiophene-indole hybrids | 5-cyano indole | Variable activity depending on the specific hybrid class. | |
| Bisindole derivatives | 5-chloro indole | Improved activity towards MRSA. | |
| Bisindole derivatives | 5-cyano indole | Favorable activity towards MRSA. | |
| Bisindole derivatives | 6-bromo indole | Loss of activity. | |
| Bisindole derivatives | 5-benzyloxy indole | Loss of activity. |
Anti-tubercular Activity Profiling
Derivatives of the 5-fluoro-3-phenyl-1H-indole scaffold have demonstrated significant potential as anti-tubercular agents. One notable class of derivatives incorporates a 4-thiazolidinone (B1220212) nucleus, with some molecules showing significant antitubercular activity at concentrations ten times lower than those causing cytotoxicity in mammalian cells. nih.gov
Another avenue of research has focused on indole-2-carboxamides, which have been identified as a promising chemical scaffold against Mycobacterium tuberculosis. researchgate.net These compounds are known to target the MmpL3 transporter protein, which is essential for the transport of mycolic acids and is vital for the mycobacterial cell wall synthesis. nih.govresearchgate.net Optimization of this series has led to the development of compounds like 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide, which shows potent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis. researchgate.netacs.org
Further studies on spirocyclic indole derivatives have also yielded promising results. Compounds bearing a phenyl substituent on the spiro ring have shown high anti-TB activity against the M. tuberculosis H37Rv strain. nih.gov
Table 1: Anti-tubercular Activity of Indole Derivatives
| Compound Class | Specific Derivative | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|---|
| Indole-spirothiazolidinone | Compound 4h | M. tuberculosis H37Rv | 3.9 µM | nih.gov |
| Indole-spirothiazolidinone | Compound 5h | M. tuberculosis H37Rv | 7.8 µM | nih.gov |
| Indole-2-carboxamide | N-phenyl indole-2-carboxamide analogue 1 | M. tuberculosis | 1.7 µM | nih.gov |
| Indole-2-carboxamide | N-phenyl indole-2-carboxamide analogue 2 | M. tuberculosis | 3.8 µM | nih.gov |
| Difluoro-indole-2-carboxamide | Compound 26 | M. tuberculosis | 0.012 µM | acs.org |
Anti-malarial Evaluations
The indole-2-carboxamide scaffold has also been investigated for its anti-malarial properties. Research has revealed that these derivatives can interfere with the homeostasis of the digestive vacuole of the Plasmodium falciparum parasite. acs.org However, a significant challenge with this class of compounds is the emergence of cross-resistance with known drug-resistant parasite strains. acs.org This resistance has been linked to efflux pumps, particularly the Plasmodium falciparum chloroquine (B1663885) resistance transporter (PfCRT). acs.org
Structure-activity relationship (SAR) studies have explored the impact of various substitutions on the indole ring. For instance, replacing a 5-chloro group with methoxy (B1213986) (OCH3) or trifluoromethyl (CF3) groups was found to increase hERG channel activity, which is an undesirable off-target effect. acs.org Despite the challenges with resistance, the indole-2-carboxamide structure is considered a versatile template for further medicinal chemistry efforts to develop novel anti-malarial agents that can overcome these resistance mechanisms. acs.org
Anti-Trypanosoma cruzi Activity
Derivatives of 1H-indole-2-carboxamide have been identified as active agents against the intracellular amastigote forms of Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govacs.org These compounds were discovered through high-content phenotypic screening of small molecule libraries. nih.govacs.org
Optimization efforts focused on improving metabolic stability and solubility while maintaining potency. nih.govnih.gov However, this proved challenging, as modifications often failed to yield improvements in both pharmacokinetic properties and anti-parasitic activity simultaneously. nih.govnih.gov The mechanism of action for this series was identified as the inhibition of the CYP51 enzyme. nih.govdndi.org Despite showing some in vivo efficacy in mouse models of Chagas disease, the development of this particular series was halted due to unfavorable drug metabolism and pharmacokinetic (DMPK) profiles and a strategic deprioritization of the CYP51 mechanism. nih.govdndi.org
Table 2: In Vitro Activity of Indole Hits Against T. cruzi
| Compound | T. cruzi pEC50 | Vero Cell Cytotoxicity pEC50 | Reference |
|---|---|---|---|
| DNDI4199 | 5.5 | 4.9 | acs.org |
| Analogue 1 | 5.4 | <5 | acs.org |
| Analogue 2 | 5.3 | <5 | acs.org |
Enzyme Inhibition and Modulation Studies
Dual Inhibition of Indoleamine 2,3-Dioxygenase (IDO1) and Tryptophan 2,3-Dioxygenase (TDO)
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in the kynurenine (B1673888) pathway of tryptophan metabolism and are recognized as important targets for cancer immunotherapy. bohrium.comuq.edu.au The failure of selective IDO1 inhibitors in clinical trials has led to the hypothesis that a compensatory mechanism involving TDO may be at play. ekb.egnih.gov This has spurred interest in developing dual inhibitors that target both enzymes simultaneously, which is believed to be a more effective strategy for restoring anti-tumor immunity. ekb.egnih.gov
Researchers have synthesized and evaluated various indole-2-carboxylic acid derivatives for their dual inhibitory activity. bohrium.comuq.edu.au A series of 6-acetamido-indole-2-carboxylic acid derivatives were found to be potent dual inhibitors with IC50 values in the low micromolar range. bohrium.comuq.edu.au Among these, compound 9o-1 was identified as a particularly potent inhibitor. bohrium.comuq.edu.au Further investigation led to the discovery of a para-benzoquinone derivative, 9p-O , which resulted from the oxidation of a precursor and showed strong inhibition against both enzymes with IC50 values in the double-digit nanomolar range. bohrium.com
Table 3: Dual IDO1/TDO Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives
| Compound | IDO1 IC50 (µM) | TDO IC50 (µM) | Reference |
|---|---|---|---|
| 9o-1 | 1.17 | 1.55 | bohrium.comuq.edu.au |
Alpha-Glucosidase Inhibitory Mechanisms
In the context of metabolic disorders, derivatives of 5-fluoro-2-oxindole, a structurally related compound, have been synthesized and evaluated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov Inhibition of this enzyme can help manage blood glucose levels in type 2 diabetes. nih.gov
Several synthesized compounds showed significantly better inhibitory potential than the parent compound and the standard drug, acarbose. nih.gov Specifically, compounds 3d , 3f , and 3i exhibited inhibitory activity approximately 10 to 15 times higher than that of acarbose. nih.gov Kinetic mechanism studies revealed that these compounds act as reversible and mixed-type inhibitors of α-glucosidase. nih.govdntb.gov.ua Molecular docking simulations further supported these findings, indicating that the compounds could effectively bind to the active site of the enzyme. nih.gov
Table 4: α-Glucosidase Inhibitory Activity of 5-Fluoro-2-Oxindole Derivatives
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Compound 3d | 49.89 ± 1.16 | nih.gov |
| Compound 3f | 35.83 ± 0.98 | nih.gov |
| Compound 3i | 56.87 ± 0.42 | nih.gov |
| Acarbose (Reference) | 569.43 ± 43.72 | nih.gov |
Selective Cyclooxygenase-2 (COX-2) Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of inflammatory prostaglandins. nih.gov The development of selective COX-2 inhibitors is a major goal in medicinal chemistry to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 isoform. semanticscholar.org
Structure-activity relationship studies of various diaryl heterocyclic compounds have shown that the presence of a fluorine substituent on one of the phenyl rings can improve both the potency and selectivity of COX-2 inhibition. nih.gov Diaryl-substituted heterocycles are a well-established class of selective COX-2 inhibitors. nih.gov The this compound scaffold fits this structural profile, suggesting its derivatives are promising candidates for development as selective COX-2 inhibitors. While specific inhibitory data for this exact parent compound were not detailed in the provided research, the established principles of COX-2 inhibitor design strongly support the potential of its derivatives in this therapeutic area. nih.govnih.gov
Compound Names Table
Receptor and Signaling Pathway Modulation
The interaction of these indole derivatives with specific biological receptors and pathways is a key area of research, revealing complex modulatory effects.
Derivatives of 5-fluoro-1H-indole-2-carboxylic acid have been identified as allosteric modulators of the Cannabinoid Receptor 1 (CB1). Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's response to its primary ligands.
Research into the pharmacology of novel indole derivatives, such as Org 27759 (3-ethyl-5-fluoro-1H-indole-2-carboxylic acid [2-94-dimethylamino-phenyl)-ethyl]-amide), revealed a complex and intriguing interaction with the CB1 receptor. In equilibrium binding assays, these compounds were found to significantly enhance the binding of CB1 receptor agonists, an effect known as positive cooperativity. This suggests that the modulator, by binding to its allosteric site, increases the affinity of the orthosteric site for agonists.
Conversely, these same compounds caused a partial decrease in the binding of CB1 receptor inverse agonists, indicating a negative binding cooperativity. Dissociation kinetic studies further supported the allosteric nature of these compounds, as they were shown to slow the rate at which an agonist dissociates from the receptor.
Despite enhancing agonist binding, these indole derivatives behaved as functional antagonists. In functional assays, such as those measuring guanosine (B1672433) 5'-O-(3-[35S]thio)triphosphate (GTPγS) binding, the compounds acted as insurmountable antagonists, causing a significant reduction in the maximum effect (Emax) of CB1 receptor agonists. This dual activity—enhancing agonist binding while inhibiting agonist function—is a hallmark of certain types of allosteric modulators and presents a sophisticated mechanism for fine-tuning CB1 receptor signaling.
| Assay Type | Observed Effect | Pharmacological Interpretation |
|---|---|---|
| Equilibrium Binding (with Agonist) | Significantly increased agonist binding | Positive cooperative allosteric effect |
| Equilibrium Binding (with Inverse Agonist) | Significant, but incomplete, decrease in inverse agonist binding | Limited negative binding cooperativity |
| Functional Assays (e.g., GTPγS) | Significant reduction in the Emax value for CB1 receptor agonists | Insurmountable antagonism of receptor function |
Currently, there is a lack of specific research in the available scientific literature detailing the immunomodulatory effects of this compound or its direct derivatives on T helper (Th) cell modulation and the inhibition of Interleukin-4 (IL-4) gene expression. While other chemical classes, such as fluoroquinolones and flavonoids, have been studied for their immunomodulatory properties, including effects on cytokine synthesis, specific data for the indole compound is not documented.
Exploration of Other Biomedical Activities
Beyond receptor modulation, derivatives of this indole core structure have been investigated for other potential therapeutic applications.
While specific studies on the antioxidant capacity of this compound are not extensively detailed, the broader class of 2-phenyl-1H-indoles has been shown to possess antioxidant properties. Research into various 2-phenyl-1H-indole derivatives demonstrated their capacity for total antioxidant activity and free radical scavenging. Generally, compounds within this class that feature electron-donating substituents tend to be more effective antioxidants. The indole nucleus itself is considered a promising scaffold for developing compounds with antioxidant activity. Studies on other novel indole-2-carboxylic acid derivatives have also reported that certain synthesized compounds exhibit potential antioxidant activity.
A significant area of investigation has been the lipid-lowering activity of N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives. These compounds have shown potent anti-hyperlipidemic effects in animal models. Studies using Triton WR-1339-induced hyperlipidemic rats, a standard model for screening lipid-lowering agents, have demonstrated the efficacy of these derivatives.
Specifically, certain N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives significantly reduced elevated plasma levels of triglycerides (TG) and increased levels of high-density lipoprotein-cholesterol (HDL-C), which is often referred to as "good cholesterol". For instance, N-(3-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide and N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide were effective at lowering triglycerides. The 5-fluoro substitution on the indole ring appears to be particularly effective, with some reports indicating that these derivatives can reduce triglycerides by almost 90%. The N-(2-benzoylphenyl) derivative, however, was found to be inactive in these studies. These findings suggest that derivatives of 5-fluoro-1H-indole-2-carboxamide are promising candidates for the development of new lipid-lowering agents.
| Compound Derivative | Effect on Plasma Triglycerides (TG) | Effect on High-Density Lipoprotein-Cholesterol (HDL-C) |
|---|---|---|
| N-(2-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide | Inactive | Inactive |
| N-(3-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide | Significant reduction | Significant increase |
| N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide | Significant reduction | Significant increase |
Structure Activity Relationship Sar Elucidation for 5 Fluoro 3 Phenyl 1h Indole 2 Carboxylic Acid Derivatives
Systematic Analysis of Fluorine Substitution at C5
The introduction of a fluorine atom at the C5 position of the indole (B1671886) ring is a key modification that significantly influences the compound's biological profile. This single substitution can lead to profound changes in molecular recognition, binding affinities, lipophilicity, and ultimately, bioavailability.
The substitution of hydrogen with fluorine at the C5 position of the indole nucleus can substantially enhance the binding affinity of a ligand for its target protein. tandfonline.com Although fluorine is only slightly larger than hydrogen, it can be considered a reasonable mimic, causing minimal steric disruption to the ligand's binding mode. tandfonline.com However, due to its high electronegativity, fluorine profoundly alters the molecule's physicochemical properties, which can lead to modified biological responses. tandfonline.com
Fluorine substitution is a widely employed strategy in medicinal chemistry to modulate a compound's lipophilicity, which in turn affects its pharmacokinetic properties, including membrane permeation and bioavailability. tandfonline.comnih.gov The carbon-fluorine bond is more lipophilic than a carbon-hydrogen bond, and this increased lipophilicity can enhance the passage of a drug through cellular membranes. nih.govbenthamscience.com For example, the introduction of a fluorine atom into certain antibiotics was found to increase cell penetration by 1 to 70-fold, which was attributed to the increased lipophilicity of the molecule. tandfonline.com
However, the effect of fluorination on lipophilicity is not always straightforward and can be influenced by the local molecular environment. nih.gov While fluorination of an aromatic system generally increases lipophilicity, the effect on an alkyl chain can be more complex. nih.gov The introduction of fluorine can also alter the pKa of nearby functional groups. tandfonline.com By increasing the acidity of a molecule, fluorine substitution can enhance oral absorption and lead to improved bioavailability. tandfonline.comacs.org This is because a lower pKa can lead to a higher proportion of the non-ionized form of the drug at physiological pH, which is more readily absorbed across biological membranes.
Conformational and Electronic Effects of the 3-Phenyl Group
The phenyl group at the C3 position of the indole core is a significant structural feature that dictates the molecule's three-dimensional shape and electronic distribution, both of which are critical for its interaction with biological targets. The orientation of this phenyl ring and the nature of its substituents can dramatically influence the efficacy of the compound.
The substitution pattern on the 3-phenyl ring offers a valuable opportunity to fine-tune the biological activity of 5-Fluoro-3-phenyl-1H-indole-2-carboxylic acid derivatives. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—can alter the charge distribution across the entire molecule, thereby influencing its binding to a receptor. For example, in a study of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors, modifications on the aryl ring demonstrated that the nature and position of substituents were critical for inhibitory activity. sci-hub.se It was found that a fluorine atom at the 4'-position of the benzene (B151609) ring was beneficial, while the 3'-position could tolerate sterically bulky hydrophobic groups. sci-hub.se
Research on other indole derivatives has also highlighted the importance of phenyl ring substituents. In one study, incorporating a fluorinated benzene moiety showed that ortho- and para-fluoro analogs could mediate hydrogen bonding with key binding residues. mdpi.com The strategic placement of substituents can therefore introduce new points of interaction with the target protein, leading to enhanced affinity and efficacy.
The size and shape of substituents on the 3-phenyl ring can introduce steric effects that influence the molecule's conformation and its ability to fit into a binding pocket. nih.gov Bulky substituents may cause steric hindrance, preventing the molecule from adopting the optimal conformation for binding. Conversely, appropriately sized substituents can promote favorable van der Waals interactions with the receptor, thereby enhancing binding affinity.
Criticality of the Carboxylic Acid Moiety at C2 for Biological Activity
The carboxylic acid group at the C2 position of the indole ring is consistently found to be a critical pharmacophore for the biological activity of this class of compounds. Numerous structure-activity relationship studies have demonstrated that the removal or replacement of this group leads to a significant loss of potency. nih.gov
In the discovery of a novel class of CysLT1 selective antagonists, it was found that the indole-2-carboxylic acid moiety was one of three necessary pharmacophores for activity. nih.gov A compound lacking this group was approximately 47-fold less potent than the hit compound, highlighting the essential role of the carboxylic acid. nih.gov Similarly, in the development of inhibitors for cytosolic phospholipase A2, replacement of the C2-carboxylic acid with an acetic or propionic acid substituent resulted in a decrease in inhibitory potency. nih.gov
The carboxylic acid group, typically deprotonated to a carboxylate anion at physiological pH, is thought to play a crucial role in binding to the target protein. It can act as a hydrogen bond acceptor or engage in ionic interactions with positively charged amino acid residues, such as arginine or lysine, in the binding site. nih.gov This strong, directional interaction often serves as a key anchor point for the ligand, ensuring its proper orientation within the active site for optimal engagement with other parts of the receptor. The indispensable nature of the C2-carboxylic acid underscores its fundamental importance in the molecular recognition and biological action of this compound derivatives.
Chelation Principles and Mechanisms
A critical feature of many indole-2-carboxylic acid derivatives in their interaction with biological targets, particularly metalloenzymes, is their ability to act as chelating agents. The core scaffold contains specific atoms positioned to coordinate with metal ions, which are often essential cofactors in the active sites of enzymes.
The primary mechanism of chelation involves the carboxyl group at the C2 position and the nitrogen atom of the indole ring. rsc.org This arrangement allows for the formation of a stable five-membered ring structure with a metal cation. Studies on analogous indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, an enzyme that requires two Mg²⁺ ions for its catalytic activity, have demonstrated this principle. mdpi.comnih.gov The indole nitrogen and the C2 carboxyl group can simultaneously coordinate with the two magnesium ions, effectively inhibiting the enzyme's strand transfer function. rsc.orgmdpi.comnih.gov This bis-bidentate chelation is a crucial aspect of the inhibitory mechanism for this class of compounds. rsc.org The indole nucleus itself is observed to participate in chelating with Mg²⁺ ions within the enzyme's active site. rsc.org
The general principle can be summarized by the interaction between the Lewis acidic metal ion (e.g., Mg²⁺, Zn²⁺, Cu²⁺) and the Lewis basic heteroatoms (oxygen and nitrogen) in the ligand. The stability of the resulting metal-ligand complex is a key determinant of the compound's inhibitory potency.
Hydrogen Bonding and Electrostatic Interactions with Biological Targets
Beyond chelation, the bioactivity of this compound derivatives is governed by a network of non-covalent interactions, including hydrogen bonds and electrostatic forces. These interactions ensure the precise orientation of the inhibitor within the target's binding pocket, enhancing affinity and specificity.
The indole ring's N-H group and the carboxylic acid's C=O and O-H groups are primary sites for hydrogen bonding. researchgate.net The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a potent hydrogen bond acceptor. researchgate.net Crystal structure analysis of indole-2-carboxylic acid reveals that molecules form planar ribbons held together by intermolecular O–H⋯O and N–H⋯O hydrogen bonds. researchgate.net This intrinsic capacity for hydrogen bonding is translated to interactions with amino acid residues (such as serine, threonine, or the peptide backbone) in an enzyme's active site. Furthermore, peripheral indole groups in larger molecular assemblies can introduce extra hydrogen bonding interactions via the N-H group, which contributes to the stability of these structures. rsc.org
Impact of N-Substitution (N1) on Indole Core Bioactivity
Modification at the N1 position of the indole core is a common strategy to modulate the pharmacological profile of indole-2-carboxylic acid derivatives. Substitution at this position can significantly alter a compound's physicochemical properties, such as lipophilicity, metabolic stability, and steric profile, thereby influencing its bioactivity.
Research on N-substituted indole-2- and 3-carboxamide derivatives has shown that modifications at the N1 position can lead to significant differences in biological activity. nih.gov For example, in studies of antioxidant agents, substitution at the 1-position of the indole ring was found to be a critical determinant for lipid peroxidation inhibition. nih.gov While N-H indole derivatives showed strong inhibitory effects on superoxide (B77818) anions, specific N-substituted compounds demonstrated potent activity against lipid peroxidation as well. nih.gov
The introduction of a substituent on the indole nitrogen can also influence how the molecule orients itself within a binding site. It can introduce new points of interaction or, conversely, create steric hindrance that prevents optimal binding. For instance, the catalytic addition of 1-hexyne (B1330390) to indole-2-carboxylic acid can result in substitution at the N1 position, creating a new derivative, hex-1-en-2-yl 1-(hex-1-en-2-yl)-indole-2-carboxylate, with altered properties compared to the parent molecule. mdpi.com The choice of the N1-substituent is therefore a crucial element in the rational design of bioactive indole derivatives.
| Compound Series | N1-Substituent | Observed Impact on Bioactivity | Reference |
|---|---|---|---|
| Indole-2-carboxamides | -H (unsubstituted) | Strong inhibition of superoxide anion. | nih.gov |
| Indole-2-carboxamides | Various alkyl/aryl groups | Significant differences in lipid peroxidation inhibition depending on the substituent. | nih.gov |
| Indole-2-carboxylic acid | -H (unsubstituted) | Serves as a precursor for further derivatization. | mdpi.com |
| Indole-2-carboxylic acid | hex-1-en-2-yl | Creates a new enol ester with modified physicochemical properties. | mdpi.com |
Significance of Linker Chemistry in Conjugated Systems
The linker's length, flexibility, and chemical nature can dictate the conjugate's solubility, stability, and ability to reach its target. symeres.com Linkers can be classified as cleavable or non-cleavable. Cleavable linkers are designed to be stable in systemic circulation but break down under specific conditions (e.g., acidic pH in tumors, presence of specific enzymes), releasing the active molecule at the target site. symeres.com Non-cleavable linkers create a stable conjugate that remains intact to fulfill its function. symeres.com
In the context of indole-2-carboxamide derivatives developed as allosteric modulators, the linker between the amide bond and a terminal phenyl ring was found to be crucial for activity. nih.govacs.org Studies showed that linkers other than an ethylene (B1197577) bridge resulted in a complete loss of activity, highlighting the stringent spatial requirements for effective interaction with the biological target. nih.gov The synthesis of derivatives with different linker groups is a key strategy to optimize the potency and efficacy of such conjugated molecules. sci-hub.se
| Indole Derivative Class | Linker Type / Modification | Significance / Impact on Activity | Reference |
|---|---|---|---|
| Indole-2-carboxamides (CB1 Modulators) | Ethylene linker | Essential for retaining biological activity. | nih.gov |
| Indole-2-carboxamides (CB1 Modulators) | Linkers other than ethylene | Total loss of biological activity observed. | nih.gov |
| Indole-2-carboxylic acid (IDO1/TDO Inhibitors) | S atom or -NH-CH₂- | Used to connect the indole scaffold to an aromatic group, influencing inhibitor potency. | sci-hub.se |
| General Conjugated Systems | Cleavable vs. Non-cleavable | Determines the mechanism of payload release and overall stability of the conjugate. | symeres.com |
Computational Chemistry and Molecular Modeling Applications in the Study of 5 Fluoro 3 Phenyl 1h Indole 2 Carboxylic Acid
Molecular Docking Simulations for Ligand-Target Complex Prediction
Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This technique is crucial for understanding the structural basis of protein-ligand interactions and is widely used in structure-based drug design. nih.govjocpr.com For indole (B1671886) derivatives, docking studies help clarify their binding modes within the active sites of target proteins, providing a rationale for their observed biological activities. jocpr.com The process involves sampling a variety of conformations and orientations of the ligand within the protein's binding site and then scoring these poses to identify the most favorable interactions. jocpr.comnih.gov
Elucidation of Preferred Binding Poses and Interaction Networks
Molecular docking simulations are instrumental in determining the most stable binding pose of a ligand within a receptor's active site and characterizing the network of non-covalent interactions that stabilize the complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and π-stacking.
While specific docking studies for 5-Fluoro-3-phenyl-1H-indole-2-carboxylic acid are not extensively detailed in the available literature, research on analogous indole-based compounds provides significant insight into its likely interaction patterns. For example, docking studies on various indole-2-carboxamide derivatives have successfully predicted their binding modes within bacterial and fungal proteins. nih.gov In these studies, key interactions often involve:
Hydrogen Bonding: The carboxylic acid group is a prime candidate for forming strong hydrogen bonds with polar amino acid residues such as Arginine, Histidine, Glutamine, and Asparagine in a target's active site. nih.gov
Hydrophobic Interactions: The phenyl and indole rings are expected to form hydrophobic interactions with nonpolar residues like Isoleucine, Leucine, and Phenylalanine. nih.gov
π-Stacking Interactions: The aromatic systems of the indole and phenyl rings can engage in π-stacking or face-to-end interactions with aromatic residues such as Tryptophan. nih.gov
These predicted interactions are crucial for understanding the molecule's mechanism of action and for guiding further structural modifications to enhance binding affinity and selectivity.
Table 1: Predicted Interaction Profile for Indole-2-Carboxylic Acid Derivatives in Target Proteins Data extrapolated from studies on analogous compounds.
| Interaction Type | Potential Ligand Moiety | Potential Interacting Residues |
|---|---|---|
| Hydrogen Bond | Carboxylic Acid (-COOH) | Arginine (ARG), Asparagine (ASN) |
| Hydrogen Bond | Indole (-NH) | Glutamine (GLN), Valine (VAL) |
| Hydrophobic | Phenyl Ring, Indole Ring | Isoleucine (ILE), Leucine (LEU) |
| π-Stacking | Phenyl Ring, Indole Ring | Tryptophan (TRP), Phenylalanine (PHE) |
Analysis of Metal Ion Coordination and Active Site Interactions
The carboxylic acid functional group is a well-known chelator of metal ions. wikipedia.orgnih.gov In many enzymes, divalent metal cations (e.g., Mg²⁺, Zn²⁺) are essential cofactors located in the active site, playing a critical role in substrate binding and catalysis. The carboxylate group (-COO⁻) of a ligand can coordinate with these metal ions, often displacing water molecules and forming a stable complex. nih.gov
Studies on indole-2-carboxylic acid derivatives designed as HIV-1 integrase inhibitors highlight the importance of this interaction. The mechanism of these inhibitors relies on the chelation of two Mg²⁺ ions within the enzyme's core, a crucial interaction for blocking the strand transfer process. nih.gov Therefore, it is highly probable that this compound would also engage in metal ion coordination if the target protein is a metalloenzyme. The geometry of this coordination can vary, with the carboxylate group binding to metal ions through one or both of its oxygen atoms. wikipedia.orgacs.org The specific coordination mode and its strength are influenced by the electronic properties of the metal ion and the steric environment of the active site. acs.orgresearchgate.net
Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure Analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the intrinsic electronic properties of a molecule. niscpr.res.in These calculations provide insights into molecular structure, stability, and reactivity, which are not directly accessible through experimental methods alone. nih.gov For indole derivatives, DFT has been used to study various properties, including heats of formation, the relative stability of different conformers, and the energy gap between frontier molecular orbitals (HOMO and LUMO). niscpr.res.inresearchgate.net
Analyses using DFT can determine the distribution of electron density, identify the most likely sites for electrophilic and nucleophilic attack, and calculate the HOMO-LUMO energy gap, which is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov For instance, DFT studies on related isoindole structures have shown that the HOMO is often localized over an aromatic ring, while the LUMO may be present on the indole portion, highlighting the regions involved in electron donation and acceptance. nih.gov Such analyses are crucial for understanding the molecule's potential to participate in charge-transfer interactions within a biological target.
Molecular Dynamics Simulations for Conformational Sampling and Stability
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. researchgate.net MD simulations are used to assess the stability of a docked pose, explore the conformational flexibility of the ligand and the protein, and refine the understanding of their interactions. researchgate.netmdpi.com
By simulating the behavior of the ligand-receptor complex in a solvated environment for nanoseconds or longer, researchers can verify if the initial docked pose is stable. nih.gov A stable pose is characterized by minimal deviation (measured as Root Mean Square Deviation, RMSD) from the initial coordinates and the persistence of key intermolecular interactions, such as hydrogen bonds, throughout the simulation. nih.govmdpi.com Studies have shown that approximately 94-95% of native (correct) binding poses remain stable during MD simulations, whereas a significant percentage of incorrect decoy poses are unstable and can be excluded. nih.govacs.org MD simulations on indole derivatives bound to proteins have been used to confirm the stability of the complex, analyze conformational changes, and calculate binding free energies, providing a more accurate prediction of binding affinity. nih.gov
Virtual Screening Methodologies for Novel Ligand Identification
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.com This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. nih.gov The indole scaffold is recognized as a "privileged scaffold" because it is found in many compounds with diverse biological activities, making it a valuable starting point for virtual screening campaigns. mdpi.com
There are two main approaches to virtual screening:
Ligand-Based Virtual Screening (LBVS): This method uses the structure of a known active ligand as a template to find other compounds in a database with similar 2D or 3D features. nih.gov An indole derivative like this compound could serve as a query molecule to identify other potential inhibitors with a shared pharmacophore. acs.org
Structure-Based Virtual Screening (SBVS): This approach uses the 3D structure of the target protein. Large compound libraries are docked into the protein's active site, and molecules are ranked based on their predicted binding affinity or docking score. nih.gov
Both methods have been successfully used to identify novel indole-containing compounds as potent inhibitors for various targets, including DNA gyrase and SARS-CoV-2 main protease. nih.govacs.org A scaffold-focused virtual screen, which specifically looks for new molecules containing a core structure like the indole ring, can be particularly effective at discovering structurally novel hits. nih.gov
Future Perspectives and Uncharted Research Avenues for 5 Fluoro 3 Phenyl 1h Indole 2 Carboxylic Acid
Rational Design and Synthesis of Next-Generation Analogues
The future development of 5-Fluoro-3-phenyl-1H-indole-2-carboxylic acid as a lead compound will heavily rely on the rational design and synthesis of next-generation analogues with improved potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies on related indole-2-carboxamide series have demonstrated that substitutions on the indole (B1671886) ring significantly influence biological activity. For instance, the presence of a chloro or fluoro group at the C5 position of the indole ring has been shown to enhance the potency of these compounds as CB1 allosteric modulators. nih.gov This suggests that the 5-fluoro substitution in the parent compound is a key feature that can be retained or further explored in future analogues.
Future synthetic strategies will likely focus on modifications at several key positions of the molecule:
The Phenyl Ring at C3: Introduction of various substituents (e.g., hydroxyl, methoxy (B1213986), amino, nitro groups) on the phenyl ring could modulate the electronic and steric properties of the molecule, potentially leading to enhanced interactions with biological targets.
The Carboxylic Acid Group at C2: Conversion of the carboxylic acid to amides, esters, or other bioisosteres could improve cell permeability and metabolic stability. For example, the synthesis of 1H-indole-2-carboxamides has been a successful strategy in the development of inhibitors for the androgen receptor binding function 3 (BF3). nih.gov
The synthesis of these new derivatives can be achieved through established synthetic methodologies for indole compounds, allowing for the creation of a diverse library of analogues for biological screening. mdpi.comacs.orgacs.org
Discovery of Novel Biological Targets and Therapeutic Applications
While the full biological activity spectrum of this compound is yet to be elucidated, the indole scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Analogues of indole-2-carboxylic acid have been investigated for various therapeutic applications, providing clues to potential targets for the title compound.
For instance, indole-2-carboxamide derivatives have been identified as novel inhibitors of the androgen receptor, suggesting a potential application in the treatment of prostate cancer. nih.gov Furthermore, other indole derivatives have shown promise as α-glucosidase inhibitors for the management of diabetes and as inhibitors of cytosolic phospholipase A2α for their anti-inflammatory effects. nih.govnih.gov The structural similarity of this compound to these active compounds warrants investigation into its potential activity against these and other targets.
Future research should, therefore, involve broad-based biological screening of this compound and its rationally designed analogues against a panel of clinically relevant targets, including kinases, proteases, and G-protein coupled receptors. The identification of novel biological targets will open up new avenues for therapeutic applications.
Advancements in Computational Prediction and Experimental Validation Strategies
The integration of computational tools in the drug discovery process can significantly accelerate the identification of promising drug candidates and their biological targets. In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to predict the binding affinity of this compound analogues to various protein targets. scienceopen.com
A prospective workflow for the computational and experimental validation of this compound and its derivatives would involve:
Target Prediction: Utilizing computational tools to predict potential biological targets based on the chemical structure of the compounds. scienceopen.com
Molecular Docking: Performing docking studies to simulate the binding interactions of the compounds with the predicted targets and to understand the molecular basis of their activity.
In Vitro Validation: Synthesizing the most promising candidates and validating their biological activity through in vitro assays, such as enzyme inhibition or receptor binding assays. scienceopen.com
Cell-Based Assays: Evaluating the efficacy of the active compounds in relevant cell-based models to confirm their mechanism of action and therapeutic potential.
This integrated approach, combining computational prediction with experimental validation, will streamline the drug discovery process and facilitate the identification of novel therapeutic agents derived from the this compound scaffold. scienceopen.comuio.no
Potential for Combination Therapies and Prodrug Development
To enhance the therapeutic efficacy and overcome potential limitations of this compound, the development of combination therapies and prodrug strategies presents a promising future direction.
Combination Therapies: Investigating the synergistic effects of this compound with existing drugs could lead to more effective treatment regimens with reduced side effects. For example, if the compound is found to have anticancer properties, its combination with established chemotherapeutic agents could be explored.
Prodrug Development: The carboxylic acid moiety of this compound is an ideal handle for the development of prodrugs. Prodrugs are inactive derivatives of a drug molecule that are converted to the active form in the body. This approach can be used to improve the physicochemical properties of a drug, such as its solubility and permeability, thereby enhancing its oral bioavailability and targeted delivery. mdpi.comnih.govnih.gov For instance, ester or amide prodrugs could be synthesized to mask the polar carboxylic acid group, facilitating its passage through biological membranes. The design of prodrugs that are selectively activated at the target site could also help to reduce systemic toxicity.
The exploration of these advanced therapeutic strategies will be crucial in unlocking the full therapeutic potential of this compound and its future generations of analogues.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-fluoro-3-phenyl-1H-indole-2-carboxylic acid, and how can purity be optimized?
- Methodology : A common approach involves multi-step condensation and cyclization reactions. For example, similar indole derivatives are synthesized via refluxing intermediates in acetic acid with sodium acetate, followed by purification using column chromatography (e.g., 70:30 ethyl acetate:hexane) . Key steps include monitoring reaction progress via TLC and confirming purity through -NMR, -NMR, and mass spectrometry .
- Optimization : Use high-purity starting materials and inert atmospheres to minimize side reactions. Recrystallization from DMF/acetic acid mixtures can enhance crystallinity and purity .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Wear PPE (nitrile gloves, lab coat) and use chemical fume hoods. Respiratory protection (e.g., P95 masks) is advised if airborne particulates are generated .
- Storage : Keep in airtight containers under inert gas (N or Ar) at –20°C. Avoid exposure to moisture and light, as indole derivatives are prone to photodegradation .
Q. What analytical techniques are critical for characterizing this compound?
- Structural Confirmation : Use -NMR to verify fluorine substitution and -NMR to confirm indole ring protons. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .
- Purity Assessment : Combine HPLC with UV detection (λ = 254 nm) and TLC (silica gel plates) to detect impurities. LogP values (~1.63) can predict solubility for formulation studies .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives targeting kinase inhibition?
- Approach : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to kinases like VEGF-R2 or PDGF-Rβ, as seen in structurally related indole-based inhibitors . Optimize substituents (e.g., fluorophenyl groups) to enhance hydrophobic interactions.
- Validation : Validate predictions via in vitro kinase assays (IC measurements) and correlate with ADMET properties (e.g., LogP, PSA) to balance potency and bioavailability .
Q. What strategies resolve contradictions in crystallographic data for indole-carboxylic acid derivatives?
- Refinement : Employ SHELXL for high-resolution refinement, particularly for resolving twinning or disordered regions. Use the Olex2 interface for real-space validation of electron density maps .
- Troubleshooting : If data conflicts arise (e.g., R-factor > 5%), re-examine data collection parameters (e.g., crystal mounting, temperature) and consider alternative space groups .
Q. How can researchers address low yields in cross-coupling reactions involving this compound?
- Catalytic Systems : Optimize palladium catalysts (e.g., Pd(PPh)) and ligands (XPhos) for Suzuki-Miyaura couplings. Copper(I) iodide is effective for azide-alkyne cycloadditions .
- Solvent Effects : Polar aprotic solvents (DMF, PEG-400) improve solubility of indole intermediates. Microwave-assisted synthesis can accelerate reaction kinetics .
Q. What are the implications of fluorine substitution on the compound’s electronic properties and bioactivity?
- Electronic Effects : Fluorine’s electronegativity alters indole ring electron density, enhancing hydrogen-bonding potential (e.g., with kinase ATP pockets). DFT calculations (B3LYP/6-31G*) quantify charge distribution .
- Bioactivity : Fluorine improves metabolic stability by resisting oxidative degradation. Compare IC values of fluorinated vs. non-fluorinated analogs in cellular assays .
Data Interpretation & Methodological Challenges
Q. How to reconcile discrepancies between theoretical and experimental LogP values?
- Analysis : Experimental LogP (e.g., 1.63 ) may deviate from computational predictions (e.g., XLogP3) due to solvent effects or ionization. Validate via shake-flask assays using octanol/water partitioning.
- Adjustments : Modify substituents (e.g., ester vs. carboxylic acid) to fine-tune lipophilicity for target tissues .
Q. What steps ensure reproducibility in scaled-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
